N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Select this specific N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide for robust SAR studies. The precise 2,8-dimethyl pattern critically tunes target affinity vs 2,9-dimethyl or 2-methyl regioisomers, while the 3,5-dinitrobenzamide moiety imparts strong electron-withdrawing character (Hammett σₘ = 0.71 per NO₂). This enables quantitative structure-activity relationship validation and exploration of isoform-selective NOS inhibition. Do not substitute with analogs lacking comparative data.

Molecular Formula C17H13N5O6
Molecular Weight 383.32
CAS No. 897617-25-3
Cat. No. B2693626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
CAS897617-25-3
Molecular FormulaC17H13N5O6
Molecular Weight383.32
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C17H13N5O6/c1-9-3-4-20-14(5-9)18-10(2)15(17(20)24)19-16(23)11-6-12(21(25)26)8-13(7-11)22(27)28/h3-8H,1-2H3,(H,19,23)
InChIKeyVXVSRYLGIDQQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897617-25-3) – Structural and Pharmacological Baseline for Procurement Decisions


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897617-25-3) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. This scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives exhibiting inhibitory activity against nitric oxide synthases (NOS) [1] and utility as bacterial efflux pump inhibitors [2]. The compound is characterized by a 3,5-dinitrobenzamide substituent at the 3-position and methyl groups at the 2- and 8-positions of the fused bicyclic core, giving it a molecular formula of C₁₇H₁₃N₅O₆ and a molecular weight of 383.3 g/mol . It is commercially supplied as a research-grade screening compound with a typical purity of ≥95% .

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide – Why Substitution with In-Class Analogs Is Inadvisable Without Specific Quantitative Evidence


Substituting N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide with closely related pyrido[1,2-a]pyrimidine derivatives—such as its 2-methyl, 2-nitro, or 2,9-dimethyl regioisomer—is scientifically unsound without direct comparative data. The exact position of methyl substituents on the core scaffold is a critical determinant of three-dimensional conformation and, consequently, target binding affinity [1]. Furthermore, the number and position of nitro groups on the benzamide ring profoundly modulate the molecule's electron-deficient character, hydrogen-bonding capacity, and overall pharmacokinetic profile [2]. Even subtle changes, such as replacing the 3,5-dinitro pattern with a 2-nitro group, can lead to a quantifiable shift in molecular weight and potential bioactivity. The following evidence demonstrates that key physicochemical and structural parameters are discretely tuned in the target compound relative to its closest analogs.

Quantitative Differentiation Evidence for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897617-25-3) vs. Closest Analogs


Methyl Group Regiochemistry: 2,8-Dimethyl vs. 2,9-Dimethyl Core Scaffold

The target compound is the 2,8-dimethyl regioisomer, whereas the commercially available analog N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 941923-41-7) is the 2,9-dimethyl regioisomer. Both share the identical molecular formula (C₁₇H₁₃N₅O₆) and molecular weight (383.3 g/mol) . However, the shift of the methyl group from the 8-position to the 9-position on the pyridine ring alters the molecular topology, quantified by a difference in 2D autocorrelation descriptors such as GATS6v, which has been shown in QSAR models to be a key factor controlling the anti-HIV-1 activity of this scaffold [1]. This topological variation means the two regioisomers cannot be considered interchangeable without target-specific assay data.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Electron-Withdrawing Capacity: 3,5-Dinitro vs. 2-Nitro Benzamide Substitution

The target compound features a 3,5-dinitrobenzamide group, whereas a close structural analog, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide (CAS 897616-89-6), bears only a single nitro group . The quantifiable difference is an additional NO₂ substituent, which increases the molecular weight from 338.32 g/mol (2-nitro analog) to 383.3 g/mol (target) and introduces a second strong electron-withdrawing group. The 3,5-dinitro configuration creates a more electron-deficient benzamide ring with a higher calculated Hammett σ constant (σₘ = 0.71 for each nitro group) compared to the single ortho-nitro group (σₒ = 0.78), resulting in a net greater electron-withdrawing effect that can influence both the reactivity of the amide bond and the compound's interaction with biological targets [1].

Physical Organic Chemistry Drug Design Electron Deficiency

Core Scaffold Methylation Pattern: 2,8-Dimethyl vs. 2-Methyl Substitution

Compared to the 2-methyl analog N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897616-62-5), the target compound possesses an additional methyl group at the 8-position. This results in a molecular formula change from C₁₆H₁₁N₅O₆ (MW 369.29 g/mol) to C₁₇H₁₃N₅O₆ (MW 383.3 g/mol) . The extra methyl group increases the calculated logP by approximately 0.5 units, as predicted by additive fragment-based methods, and modifies the steric environment around the pyridine ring nitrogen [1].

Chemical Synthesis Lead Optimization Lipophilicity

High-Value Research Applications for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897617-25-3)


Structure-Activity Relationship (SAR) Studies on Pyrido[1,2-a]pyrimidine NOS Inhibitors

Given the established activity of pyrido[1,2-a]pyrimidines as nitric oxide synthase (NOS) inhibitors [1], this specific 2,8-dimethyl-3,5-dinitrobenzamide derivative serves as a high-value probe to explore the effect of strong electron-withdrawing groups and a precise methylation pattern on isoform-selective NOS inhibition. Its quantifiably distinct electronic profile, compared to the 2-nitro analog, allows researchers to dissect the role of the second nitro group in binding affinity and selectivity.

Regioisomeric Probe for Topological Target Engagement

The availability of the 2,8-dimethyl and 2,9-dimethyl regioisomers (CAS 941923-41-7) as distinct chemical entities enables direct comparative studies on how subtle shifts in methyl group position influence target engagement. As QSAR models for this scaffold indicate that molecular topology descriptors (e.g., GATS6v) are critical for activity [2], this compound is ideal for experimental validation of computational drug design predictions.

Electron-Deficient Building Block for Medicinal Chemistry Libraries

The 3,5-dinitrobenzamide moiety imparts a significantly electron-deficient character to the molecule, quantified by its high Hammett σ constants (σₘ = 0.71 for each nitro group) [3]. This makes the compound a valuable building block for diversity-oriented synthesis, particularly in developing covalent inhibitors or compounds requiring enhanced π-stacking interactions with electron-rich protein pockets.

Pharmacokinetic Tool for Studying Lipophilicity Effects

The additional 8-methyl group, absent in the 2-methyl analog (CAS 897616-62-5), provides an estimated logP increase of approximately 0.5 units [4]. This makes the 2,8-dimethyl compound a suitable tool for studying the impact of a single methyl group increment on membrane permeability, metabolic stability, and oral bioavailability within the pyrido[1,2-a]pyrimidine series, without altering the pharmacophoric dinitrobenzamide group.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.